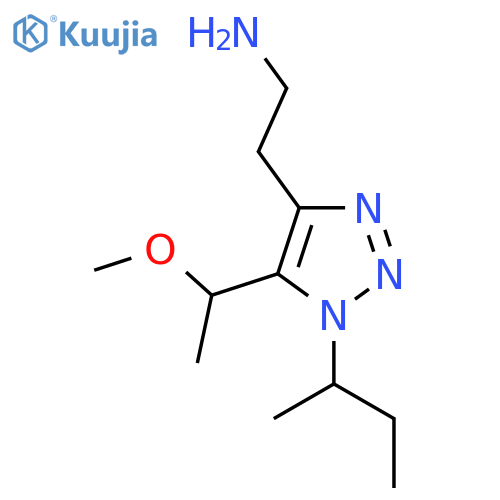Cas no 2172090-37-6 (2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
2-1-(ブタン-2-イル)-5-(1-メトキシエチル)-1H-1,2,3-トリアゾール-4-イルエタン-1-アミンは、複雑なトリアゾール骨格を有する有機化合物です。この化合物は、特異的な分子構造により、医薬品中間体や機能性材料の合成において高い反応選択性を示します。1,2,3-トリアゾール基の存在は、分子の安定性と生物学的活性に寄与し、1-メトキシエチル基は溶解性の調整が可能です。ブタン-2-イル側鎖により脂溶性が最適化されており、有機溶媒との親和性が良好です。この化合物は、創薬化学分野での応用が期待されるほか、配位子としての利用可能性も有しています。

2172090-37-6 structure
商品名:2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
- 2172090-37-6
- 2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
- EN300-1598368
-
- インチ: 1S/C11H22N4O/c1-5-8(2)15-11(9(3)16-4)10(6-7-12)13-14-15/h8-9H,5-7,12H2,1-4H3
- InChIKey: KLPCQAAKABDWHR-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)C1=C(CCN)N=NN1C(C)CC
計算された属性
- せいみつぶんしりょう: 226.17936134g/mol
- どういたいしつりょう: 226.17936134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 66Ų
2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598368-0.5g |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 0.5g |
$1866.0 | 2023-06-04 | ||
| Enamine | EN300-1598368-0.25g |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 0.25g |
$1789.0 | 2023-06-04 | ||
| Enamine | EN300-1598368-500mg |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 500mg |
$1866.0 | 2023-09-23 | ||
| Enamine | EN300-1598368-0.1g |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 0.1g |
$1711.0 | 2023-06-04 | ||
| Enamine | EN300-1598368-250mg |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 250mg |
$1789.0 | 2023-09-23 | ||
| Enamine | EN300-1598368-10.0g |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 10g |
$8357.0 | 2023-06-04 | ||
| Enamine | EN300-1598368-0.05g |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 0.05g |
$1632.0 | 2023-06-04 | ||
| Enamine | EN300-1598368-1.0g |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 1g |
$1944.0 | 2023-06-04 | ||
| Enamine | EN300-1598368-1000mg |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 1000mg |
$1944.0 | 2023-09-23 | ||
| Enamine | EN300-1598368-10000mg |
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172090-37-6 | 10000mg |
$8357.0 | 2023-09-23 |
2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
2172090-37-6 (2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine) 関連製品
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
